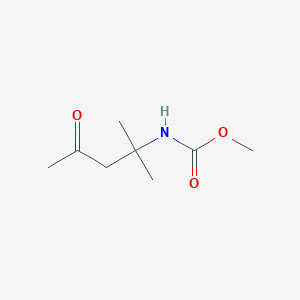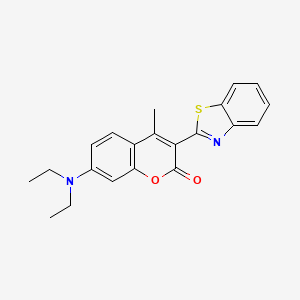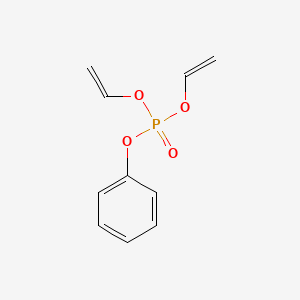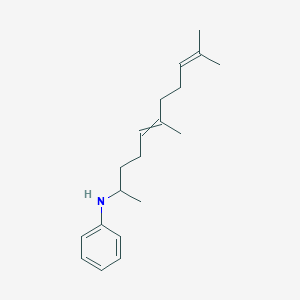
Dimethyl(E)-1-propenyl orthoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(E)-1-propenyl orthoacetate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a single carbon atom. This compound is particularly interesting due to its unique structure and reactivity, making it valuable in various chemical transformations and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(E)-1-propenyl orthoacetate can be synthesized through the Pinner reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids . Another method involves the nucleophilic substitution reaction of chloroform with alkoxides . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize waste. The use of solvent-free conditions or aqueous media is preferred to align with green chemistry principles . Industrial processes may also employ continuous flow reactors to enhance reaction rates and product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(E)-1-propenyl orthoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding alcohols and acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields alcohols and acids, while substitution reactions can produce a variety of substituted orthoesters .
Aplicaciones Científicas De Investigación
Dimethyl(E)-1-propenyl orthoacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Dimethyl(E)-1-propenyl orthoacetate exerts its effects involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, leading to the formation of different products and intermediates . The specific pathways involved depend on the reaction conditions and the nature of the nucleophiles or other reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl(E)-1-propenyl orthoacetate include:
Trimethyl orthoformate: A simpler orthoester used in similar chemical transformations.
Triethyl orthoformate: Another orthoester with slightly different reactivity and applications.
Triethyl orthoacetate: Shares similar properties and uses but differs in the alkyl groups attached to the central carbon.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other orthoesters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
66178-21-0 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(E)-1-(1,1-dimethoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5+ |
Clave InChI |
XJZFAGYWNJDGRK-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/OC(C)(OC)OC |
SMILES canónico |
CC=COC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


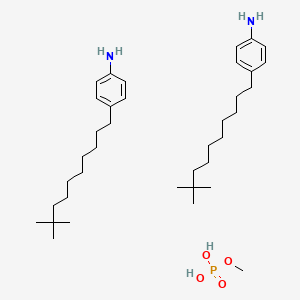
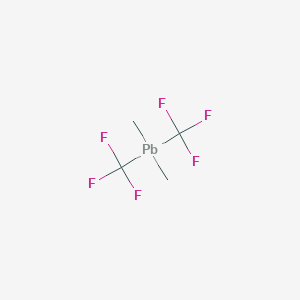

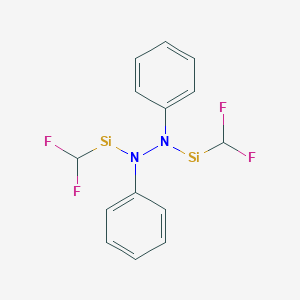
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)


![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)

